molecular formula C5H8ClF2NO2 B2878716 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1881265-73-1

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B2878716
CAS RN: 1881265-73-1
M. Wt: 187.57
InChI Key: PMNLCMJBDMOXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H8ClF2NO2 . It is a fluorinated pyrrolidine salt with its amine being protonated by hydrochloric acid . This compound is commonly used as a building block in medicinal chemistry .


Synthesis Analysis

3,3-Difluoropyrrolidine hydrochloride is commonly used as a building block in medicinal chemistry for introducing the fluorinated pyrrolidine via nucleophilic substitution . It can be used in the synthesis of triazole substituted prolyl difluoropyrrolidines as potential inhibitors of dipeptidyl peptidase-4 . It can also be used as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using the Pd catalyst .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride consists of a five-membered pyrrolidine ring, with two fluorine atoms attached to the 3rd carbon atom, and a carboxylic acid group attached to the 2nd carbon atom . The hydrochloride indicates that the amine group in the pyrrolidine ring is protonated .


Chemical Reactions Analysis

As a building block in medicinal chemistry, 3,3-Difluoropyrrolidine hydrochloride can be used to introduce the fluorinated pyrrolidine via nucleophilic substitution . The fluoride substituents improve the potency of the active pharmaceutical ingredients and the permeability through the cell membranes .


Physical And Chemical Properties Analysis

The molecular weight of 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is 187.57 . The compound is a solid at room temperature .

Scientific Research Applications

Organic Synthesis Intermediate

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride: is used as an intermediate in organic synthesis. Its unique structure allows it to be a precursor for various organic compounds, particularly those that require the introduction of fluorine atoms into the molecular framework .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the synthesis of potential drug candidates. It’s especially relevant in the development of inhibitors for enzymes like dipeptidyl peptidase-4, which are significant in the treatment of conditions like diabetes .

Dual Leucine Zipper Kinase Inhibitors

The compound is instrumental in the creation of dual leucine zipper kinase (DLK) inhibitors. DLK is involved in neuronal cell death, and inhibitors can be beneficial in neurodegenerative diseases and nerve injury treatments .

Synthesis of β-Aminofluoroalkenes

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride: is used in the preparation of cyclic and acyclic β-aminofluoroalkenes. This process involves allylic amination using a palladium catalyst, which is a critical reaction in organic chemistry for the formation of C-N bonds .

Safety and Hazards

The safety information available indicates that 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-2-8-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNLCMJBDMOXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1881265-73-1
Record name 3,3-difluoropyrrolidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.